N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide
Description
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with triazole and thiazole moieties, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7OS/c1-3-22-14(18-11-19-22)9-17-15(23)21-6-4-20(5-7-21)10-13-8-16-12(2)24-13/h8,11H,3-7,9-10H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHFRAGSGZQPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)CNC(=O)N2CCN(CC2)CC3=CN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole and thiazole intermediates, which are then coupled with a piperazine derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. Techniques such as continuous flow synthesis can also be employed to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction conditions ensures consistent quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Conducted under inert atmosphere conditions to prevent unwanted side reactions.
Substitution: Often carried out in polar aprotic solvents like DMF or DMSO, with the use of bases such as triethylamine (TEA) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving microbial infections or cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, ultimately resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-4-[(2-ethyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide
- N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidine-1-carboxamide
Uniqueness
What sets N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide apart from similar compounds is its specific substitution pattern on the piperazine ring. This unique arrangement influences its chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
